molecular formula C10H12F3N3O B6459823 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine CAS No. 2548991-21-3

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Cat. No. B6459823
CAS RN: 2548991-21-3
M. Wt: 247.22 g/mol
InChI Key: YSRMWCHQGFTTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine (MTP) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of research fields. MTP is a synthetic compound that has been used in the laboratory for a variety of purposes, including synthesis, analysis, and as a reagent. The purpose of

Mechanism of Action

The exact mechanism of action of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is not fully understood. However, it is believed to act as a reagent, which can interact with other molecules and catalyze certain chemical reactions. Additionally, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has been shown to act as an inhibitor of certain enzymes, which can affect the metabolism of cells and other biological processes.
Biochemical and Physiological Effects
2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, phosphatases, and phosphodiesterases. Additionally, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has been shown to affect the metabolism of certain proteins and nucleic acids. It has also been shown to have an effect on the production of certain hormones, such as epinephrine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is relatively stable and has a low toxicity. However, it is important to note that 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic compound and is not found naturally in the environment, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine are vast and numerous. In the future, it could be used in the synthesis of new drugs and other compounds, as well as in the development of new materials. Additionally, it could be used in the study of cellular metabolism and in the development of new nanomaterials. Finally, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine could be used in the analysis of proteins and other biomolecules, as well as in the synthesis of DNA and RNA.

Synthesis Methods

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of aldehydes and ketones with aldehydes, ketones, or esters in the presence of a base. The reaction is typically carried out at room temperature or with mild heating. Other methods for the synthesis of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine include the Mannich reaction, which involves the condensation of aldehydes and ketones with amines in the presence of a base, and the Wittig reaction, which involves the reaction of aldehydes or ketones with a phosphonium salt.

Scientific Research Applications

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has been used in the analysis of proteins and other biomolecules, as well as in the synthesis of DNA and RNA. It has also been used in the development of nanomaterials and in the study of cellular metabolism.

properties

IUPAC Name

2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-14-3-2-9(15-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMWCHQGFTTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

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